![molecular formula C16H15FN2O3 B15075800 Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring and a fluorophenyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA typically involves the reaction of 4-(ETHOXYCARBONYL)ANILINE with 2-FLUOROPHENYL ISOCYANATE. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
科学研究应用
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-(4-(METHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA
- 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-CHLOROPHENYL)UREA
- 1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-BROMOPHENYL)UREA
Uniqueness
1-(4-(ETHOXYCARBONYL)PHENYL)-3-(2-FLUOROPHENYL)UREA is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C16H15FN2O3 |
|---|---|
分子量 |
302.30 g/mol |
IUPAC 名称 |
ethyl 4-[(2-fluorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-7-9-12(10-8-11)18-16(21)19-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21) |
InChI 键 |
VBTZVXMYIIFSRH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


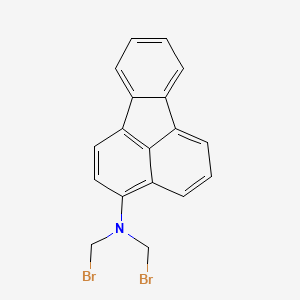
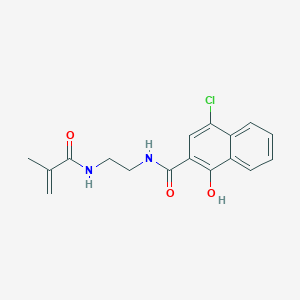
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)


![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
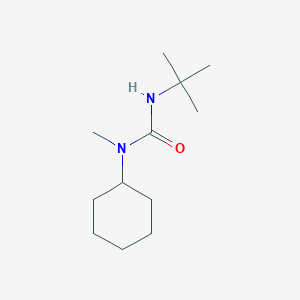

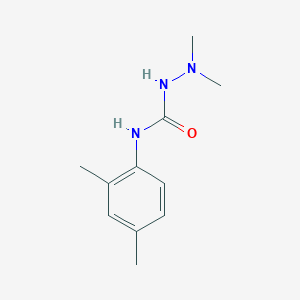

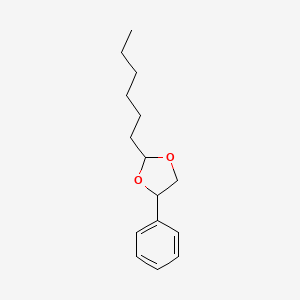
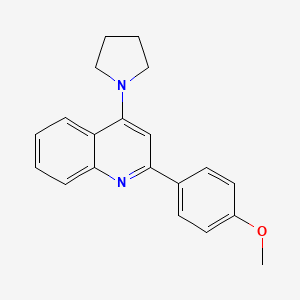
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
